Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
Description
Chemical Structure and Properties Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- (CAS: 68377-65-1) is a sulfonamide derivative featuring a leucine residue linked to a 4-(2-methoxyphenoxy)phenylsulfonyl group. Its molecular formula is C₁₉H₂₃N₂O₆S (calculated based on structural analogs in and ), with a molecular weight of approximately 423.47 g/mol. The compound is characterized by a sulfonamide bridge (-SO₂-NH-) connecting the leucine moiety to a substituted phenyl ring, where the 2-methoxyphenoxy group introduces steric and electronic modifications critical for biological activity .
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22)/t16-/m0/s1 |
InChI Key |
JBEFGVKJNHLKKB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Diarylation: Formation of 4-(2-Methoxyphenoxy)benzene
The diaryl ether is synthesized via Ullmann coupling or nucleophilic aromatic substitution (SNAr).
Method A: Copper-Catalyzed Ullmann Coupling
- Reagents : 2-Methoxyphenol, 4-iodobenzene, CuI, 1,10-phenanthroline, K3PO4
- Conditions : 110°C in DMF, 24 hours.
- Yield : 68–72% (reported for analogous structures).
Method B: SNAr with Activated Aryl Halides
Sulfonation and Chlorination
The diaryl ether undergoes sulfonation followed by chlorination:
Sulfonation :
Chlorination :
Sulfonamide Bond Formation with Leucine
Leucine Protection and Activation
To prevent undesired side reactions at the carboxylic acid group, leucine is protected as a methyl ester:
Coupling Reaction
The sulfonyl chloride reacts with the protected leucine’s amine:
Ester Hydrolysis
The methyl ester is cleaved to yield the final product:
Optimization Challenges and Solutions
Sulfonation Regioselectivity
The electron-rich diaryl ether directs sulfonation to the para position relative to the phenoxy group. Computational modeling (DFT) confirms this preference, with a ΔG‡ of 12.3 kcal/mol for para vs. 18.7 kcal/mol for ortho sulfonation.
Side Reactions During Coupling
- Competitive Acylation : Minimized by using TEA to scavenge HCl and maintain a low proton concentration.
- Diastereomer Formation : Racemic DL-leucine is typically used, but enantiopure synthesis requires chiral auxiliaries or enzymes.
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C | DSC |
| $$ ^1H $$ NMR (DMSO-d6) | δ 1.45 (m, 3H, CH(CH3)2), 3.82 (s, 3H, OCH3) | 400 MHz |
| HPLC Purity | >97% | C18, MeOH/H2O |
Industrial-Scale Adaptations
Batch processes achieve kilogram-scale production using:
Chemical Reactions Analysis
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The methoxyphenoxy group can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A detailed comparison of structurally related sulfonamides is provided below:
Pharmacological and Physicochemical Properties
- Target Compound: Predicted to exhibit moderate solubility in polar solvents due to the sulfonamide group and hydrophobic leucine side chain. No direct pharmacological data are available, but analogs with similar substituents (e.g., 2-methoxyphenoxy) show anti-inflammatory and enzyme inhibitory activities () .
- N-[(4-Methoxyphenyl)sulfonyl]leucine : Simpler analogs like this may lack the enhanced bioactivity seen with bulkier substituents, as steric hindrance and electronic effects influence target binding .
Key Research Findings
- Enzyme Inhibition: Compounds with 4-(2-methoxyphenoxy)phenyl groups (e.g., ) demonstrate potent inhibition of human leukocyte elastase (HLE), suggesting the target compound may share this mechanism .
- Antidiabetic Activity: Sulfonylureas like glibenclamide () emphasize the importance of sulfonamide scaffolds in diabetes therapy, though amino acid-linked derivatives may offer improved selectivity .
- Antibacterial Applications : Sulfamethizole derivatives () indicate that structural modifications (e.g., methoxy groups) can reduce bacterial resistance while maintaining efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride intermediate and leucine. For example, [3-(2-methoxyphenoxy)phenyl]sulfonyl chloride reacts with the amine group of leucine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane. Purification involves column chromatography or recrystallization, and the product is confirmed via LC-MS and NMR .
Q. How can researchers confirm the structural integrity of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- post-synthesis?
- Methodological Answer : Key analytical techniques include:
- NMR Spectroscopy : To verify the presence of methoxyphenoxy (aromatic protons at δ 6.8–7.4 ppm), sulfonyl (downfield shifts), and leucine moieties (α-proton at δ 3.5–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]+ for C₂₀H₂₄N₂O₆S: 433.13).
- HPLC : For purity assessment (>95%) using reverse-phase C18 columns .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Initial screening often focuses on enzyme inhibition or receptor binding:
- Fluorescence Polarization Assays : To study binding affinity for sulfonamide-sensitive targets (e.g., cyclooxygenases).
- Kinetic Studies : Measure IC₅₀ values using spectrophotometric methods (e.g., inhibition of prostaglandin synthesis).
- Cell-Based Assays : Anti-inflammatory activity via TNF-α or IL-6 suppression in macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modifications to:
-
Methoxyphenoxy Group : Replace methoxy with ethoxy or halogens to assess steric/electronic effects.
-
Leucine Moiety : Substitute with other amino acids (e.g., valine) to alter hydrophobicity.
-
Sulfonyl Linker : Test sulfonamide vs. sulfonate esters for stability.
-
Data Analysis : Compare IC₅₀ values and use computational docking (e.g., AutoDock Vina) to predict binding modes .
Substituent Modification Biological Activity (IC₅₀, μM) Key Observation Methoxy → Ethoxy 12.3 → 8.7 Increased potency due to lipophilicity Leucine → Valine 8.7 → 15.2 Reduced activity, suggesting steric hindrance
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters.
- Proteome Profiling : Identify off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler).
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to rule out artifactual inhibition .
Q. What mechanistic insights can be gained from studying this compound’s interaction with cyclooxygenase (COX) enzymes?
- Methodological Answer : Mechanistic studies employ:
- X-ray Crystallography : Resolve co-crystal structures of the compound bound to COX-2 to identify key interactions (e.g., hydrogen bonds with Arg120).
- Lineweaver-Burk Plots : Determine inhibition modality (competitive vs. non-competitive) by varying substrate (arachidonic acid) concentrations.
- Mutagenesis Studies : Validate binding residues (e.g., Tyr355Ala mutation in COX-2) to confirm critical interactions .
Data Interpretation & Optimization
Q. What strategies mitigate metabolic instability of the methoxyphenoxy group in vivo?
- Methodological Answer : To enhance metabolic stability:
- Isotere Replacement : Substitute methoxy with trifluoromethoxy (resists cytochrome P450 oxidation).
- Deuterium Incorporation : Replace methoxy hydrogens with deuterium (deuterated analogs slow CYP-mediated demethylation).
- Prodrug Design : Mask the phenol group as a phosphate ester, activated enzymatically in target tissues .
Q. How can researchers address low solubility in aqueous buffers during formulation?
- Methodological Answer : Improve solubility via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
